Product packaging for Ethyl 4,5-dimethylisoxazole-3-carboxylate(Cat. No.:CAS No. 160850-62-4)

Ethyl 4,5-dimethylisoxazole-3-carboxylate

Número de catálogo: B070530
Número CAS: 160850-62-4
Peso molecular: 169.18 g/mol
Clave InChI: AEROVXUVZLDVPM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Ethyl 4,5-dimethylisoxazole-3-carboxylate is a high-purity chemical building block of significant value in medicinal chemistry and heterocyclic compound synthesis. This compound features a multifunctional isoxazole core, where the ester group at the 3-position provides a versatile handle for further synthetic elaboration, such as hydrolysis to the corresponding acid or amide formation. The 4,5-dimethyl substitution pattern on the isoxazole ring influences its electronic properties and steric profile, making it a valuable scaffold for constructing more complex molecular architectures. Its primary research applications include serving as a key precursor in the development of novel pharmacologically active compounds, particularly in the exploration of kinase inhibitors, anti-inflammatory agents, and other therapeutic targets where the isoxazole motif is known to confer favorable bioavailability and binding characteristics. This product is intended for use in laboratory research as a synthetic intermediate and is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO3 B070530 Ethyl 4,5-dimethylisoxazole-3-carboxylate CAS No. 160850-62-4

Propiedades

IUPAC Name

ethyl 4,5-dimethyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-4-11-8(10)7-5(2)6(3)12-9-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEROVXUVZLDVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Hydroxylamine-Mediated Cyclization

The most common route to isoxazoles involves β-keto esters and hydroxylamine. For example, ethyl 3,5-dimethylisoxazole-4-carboxylate is synthesized via a two-step process:

  • Ethyl ethoxymethyleneacetoacetate formation : Ethyl acetoacetate reacts with triethylorthoformate and acetic anhydride at 100–110°C under Dean-Stark conditions.

  • Cyclization : Treatment with hydroxylamine sulfate and sodium acetate at −5°C yields the isoxazole core.

Key parameters :

  • Temperature control (−20°C to 10°C) minimizes side reactions.

  • Sodium acetate buffers the reaction, enhancing nucleophilic attack by hydroxylamine.

Adapting this method for 4,5-dimethyl substitution would require modifying the β-keto ester precursor to pre-install methyl groups at the desired positions.

Post-Cyclization Functionalization

Directed C–H Methylation

Methylation at the 4- and 5-positions could be achieved via:

  • Palladium-catalyzed coupling using methylboronic acids.

  • Electrophilic methylation with methyl triflate, though this risks over-alkylation.

A patent describing 3-substituted-4-isoxazolecarboxylic acids highlights the use of DMF dimethylacetal to introduce methylene intermediates, which could be hydrogenated to methyl groups.

Alternative Routes via Azirine Intermediates

Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles generates transient azirines, which rearrange into isoxazole-4-carboxylates. While this method currently produces 4-carboxylates, modifying the starting material to include methyl groups at positions 4 and 5 could theoretically yield the target compound.

Reaction conditions :

  • Fe(II) catalyst : 10 mol% in dioxane at 105°C.

  • Yield : 60–85% for analogous systems.

Hydrolysis and Re-Esterification

Ethyl 3,5-dimethylisoxazole-4-carboxylate is hydrolyzed to the carboxylic acid using NaOH in THF/MeOH/H₂O (94% yield). Re-esterification with ethanol under acidic conditions could reposition the ester group, though this approach risks ring-opening.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYieldLimitations
CyclocondensationEthyl acetoacetateHydroxylamine sulfate85%Limited to 3,5-substitution
Isomerization4-Acyl-5-methoxyisoxazoleFe(II) catalyst60–85%Requires specialized substrates
Directed C–HHalogenated isoxazoleDMF dimethylacetalN/RMulti-step, low regiocontrol

Análisis De Reacciones Químicas

Ethyl 4,5-dimethylisoxazole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

EDMICA has been investigated for its biological activities , including:

  • Anticancer Properties : Research indicates that EDMICA exhibits cytotoxic effects against various cancer cell lines. For example, in vitro studies showed significant inhibition of growth in HL-60 leukemia cells, with an IC50 value around 28 µM .
  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways, potentially modulating biochemical processes.

Agrochemicals

The compound's structure allows for modifications that enhance its activity as a pesticide or herbicide. Its derivatives have been developed to target specific pests or diseases in crops, showcasing its versatility in agricultural applications .

Material Science

EDMICA is utilized in the development of new materials with specific electronic and optical properties. Its unique chemical structure allows for the creation of polymers and other materials that can be tailored for electronics or photonics applications .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of EDMICA on multiple human cancer cell lines. The findings demonstrated that EDMICA could disrupt cellular proliferation effectively, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Enzyme Inhibition Mechanism

Research investigating the mechanism of action of EDMICA revealed that it binds competitively to the active sites of key enzymes involved in metabolic pathways. This interaction not only inhibits enzyme activity but also alters downstream signaling pathways, indicating potential therapeutic applications in metabolic disorders .

Mecanismo De Acción

The mechanism of action of Ethyl 4,5-dimethylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to modulate the activity of enzymes, receptors, and ion channels, leading to their diverse biological effects. For example, some isoxazole derivatives have been shown to inhibit the activity of p38 MAP kinase, which plays a key role in inflammatory responses . The exact molecular targets and pathways involved in the action of this compound may vary depending on its specific structure and functional groups.

Comparación Con Compuestos Similares

Substituent Positioning and Electronic Effects

  • Ethyl 4-Methyl-3,5-oxazolecarboxylate: This analog (listed in ) differs in the heterocycle type (oxazole vs. isoxazole) and substituent positions.
  • Ethyl 5-{[N-(4-Chlorophenyl)benzenesulfonamido]methyl}-4,5-dihydro-3-isoxazolecarboxylate (): The dihydroisoxazole core introduces partial saturation, reducing aromaticity and increasing flexibility. The bulky sulfonamido group adds steric hindrance, which may limit participation in sterically demanding reactions compared to the fully aromatic, less substituted target compound .

Spectral Characteristics

  • IR Spectroscopy : The target compound’s ester carbonyl stretch is expected near 1737 cm⁻¹ , consistent with analogous esters like the dihydroisoxazole derivative in . However, electronic effects from substituents (e.g., electron-withdrawing groups) could shift this absorption .
  • NMR Spectroscopy : The ethyl group in the target compound would produce a triplet (~1.3 ppm, CH₃) and quartet (~4.3 ppm, CH₂) in ¹H NMR. Methyl groups on the isoxazole ring would appear as singlets near 2.1–2.5 ppm, distinct from analogs with substituents in other positions (e.g., 4-methyl oxazole derivatives) .

Data Table: Key Properties of Ethyl 4,5-Dimethylisoxazole-3-Carboxylate and Analogs

Compound Name Molecular Formula Substituents Key Spectral Data (IR/NMR) Applications
This compound C₈H₁₁NO₃ 4,5-dimethyl, 3-ester IR: ~1737 cm⁻¹ (C=O); NMR: δ 2.1–2.5 (CH₃) Agrochemical intermediates
Ethyl-4-methyl-3,5-oxazolecarboxylate C₇H₉NO₃ 4-methyl, 3,5-ester IR: ~1740 cm⁻¹ (C=O) Material science
Ethyl 5-{[N-(4-Cl-Ph)SO₂Ph]methyl}-dihydroisoxazole-3-carboxylate C₂₀H₂₀ClNO₅S Dihydroisoxazole, sulfonamido IR: 1735 cm⁻¹ (C=O); NMR: δ 3.8–4.5 (CH₂) Drug discovery
Ethyl 4,6-dichloropyridazine-3-carboxylate C₇H₆Cl₂N₂O₂ Pyridazine, 4,6-Cl IR: ~1725 cm⁻¹ (C=O) Anticancer agents

Research Findings and Industrial Relevance

  • Synthetic Utility : The target compound’s methyl groups enhance steric protection of the ester group, improving stability in multi-step syntheses compared to unsubstituted analogs .
  • Biological Activity: Isoxazole derivatives are explored for kinase inhibition, where the 4,5-dimethyl substitution pattern may optimize binding affinity compared to mono-methylated analogs .
  • Market Trends : China’s dominance in producing pyridazine intermediates () contrasts with European focus on isoxazole derivatives, reflecting regional specialization in heterocyclic chemistry .

Actividad Biológica

Ethyl 4,5-dimethylisoxazole-3-carboxylate is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its role as a bromodomain inhibitor and its implications in cancer treatment.

  • Chemical Name : this compound
  • Molecular Formula : C₈H₁₁NO₃
  • Molecular Weight : 169.18 g/mol
  • CAS Number : 17147-42-1
  • Boiling Point : 87°C to 89°C (at 2 mmHg)
  • Purity : 97% .

The primary mechanism of action for this compound is its ability to act as an acetyl-lysine mimic, particularly targeting bromodomains. Bromodomains are protein domains that recognize acetylated lysines on histones, playing a crucial role in regulating gene expression and chromatin structure.

Bromodomain Inhibition

Research has demonstrated that derivatives of 3,5-dimethylisoxazole, including this compound, can effectively inhibit bromodomain-containing proteins such as BRD4. This inhibition is significant because BRD4 is implicated in various cancers through its role in transcriptional regulation and cell cycle progression.

In Vitro Studies

  • Antitumor Activity : A study identified a potent bivalent inhibitor containing the 3,5-dimethylisoxazole moiety that showed significant antitumor activity against colorectal cancer cell lines (HCT116). The compound exhibited an IC50 value of approximately 32 nM, indicating strong inhibitory effects on BRD4 .
  • Mechanistic Insights : Further analysis revealed that treatment with this compound led to downregulation of oncogenic proteins such as c-Myc and Bcl-2 while upregulating HEXIM1. These changes suggest a mechanism involving apoptosis induction via the intrinsic pathway .

In Vivo Studies

In vivo experiments using the CT-26 mouse colorectal cancer model demonstrated that administration of the compound at a dosage of 20 mg/kg resulted in a tumor suppression rate of 56.1%, significantly outperforming other lead compounds tested .

Table 1: Biological Activity of Ethyl 4,5-Dimethylisoxazole Derivatives

Compound IDIC50 (nM)Target ProteinNotes
Compound 2232BRD4Bivalent inhibitor with strong antitumor activity
Compound 14>100BRD4Less effective than Compound 22
Compound 5i73BRD4Previously reported inhibitor

Table 2: Effects on Protein Expression in HCT116 Cells

ProteinExpression Change
c-MycDownregulated
Bcl-2Downregulated
HEXIM1Upregulated

Case Studies

One notable case study involved the use of this compound in combination therapies for colorectal cancer. The compound was administered alongside traditional chemotherapeutics, resulting in enhanced efficacy and reduced tumor growth compared to monotherapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4,5-dimethylisoxazole-3-carboxylate, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of β-keto esters with hydroxylamine derivatives under acidic or basic conditions. For example, ethyl acetoacetate derivatives can react with hydroxylamine hydrochloride in ethanol under reflux (70–80°C) to form the isoxazole ring. Key parameters include stoichiometric control of reagents, reaction time (12–24 hours), and purification via silica gel chromatography . Side reactions, such as over-alkylation or ring-opening, can be mitigated by maintaining anhydrous conditions and using inert atmospheres (e.g., nitrogen).

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Proper personal protective equipment (PPE) is critical: nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work should be conducted in a fume hood to avoid inhalation of vapors. Storage requires airtight containers in cool (2–8°C), dry environments to prevent hydrolysis. Spill management involves neutralization with inert adsorbents (e.g., vermiculite) and disposal via hazardous waste protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • NMR : 1^1H NMR should confirm the ethyl ester (δ 1.2–1.4 ppm for CH3_3, δ 4.2–4.4 ppm for OCH2_2) and isoxazole ring protons (δ 6.2–6.5 ppm). 13^{13}C NMR identifies carbonyl (δ 160–170 ppm) and quaternary carbons.
  • LC-MS : Molecular ion peaks ([M+H]+^+) validate molecular weight, while fragmentation patterns confirm structural integrity.
  • IR : Stretching frequencies for C=O (1720–1740 cm1^{-1}) and C-O (1200–1250 cm1^{-1}) bonds are critical .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound, and what challenges arise during refinement?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXD for phase solution, SHELXL for refinement) provides precise bond lengths and angles. Challenges include:

  • Disorder in the ethyl group : Address via PART instructions in SHELXL and isotropic displacement parameters.
  • Twinned crystals : Use TWIN/BASF commands for data integration. Validation tools like PLATON or OLEX2 ensure structural accuracy .
    • Example : A recent study resolved rotational disorder in the methyl groups by applying restraints to thermal parameters, achieving an R-factor < 0.05 .

Q. How should researchers address contradictions in reported synthetic yields or spectral data for this compound?

  • Methodological Answer :

  • Reproducibility : Standardize reaction conditions (e.g., solvent purity, temperature gradients) and characterize intermediates via TLC or HPLC.
  • Cross-validation : Compare NMR data with computed spectra (e.g., using DFT calculations) to confirm assignments.
  • Batch analysis : Perform statistical analysis (e.g., ANOVA) on multiple synthetic batches to identify outliers .

Q. What computational strategies can optimize the synthesis of this compound, particularly for novel derivatives?

  • Methodological Answer :

  • Retrosynthetic AI tools : Platforms like Pistachio or Reaxys propose routes based on reaction databases. For example, substituting methyl groups with halogens can be modeled for reactivity predictions.
  • DFT calculations : Assess transition states for cyclocondensation steps to predict regioselectivity.
  • Machine learning : Train models on existing literature data to predict optimal catalysts (e.g., p-toluenesulfonic acid vs. Lewis acids) .

Data Contradiction Analysis

  • Case Study : Discrepancies in melting points (reported ranges: 92–95°C vs. 88–90°C) may arise from polymorphic forms or impurities. Mitigation involves:
    • Recrystallization from different solvents (e.g., ethanol vs. hexane).
    • DSC analysis to confirm thermal behavior .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.